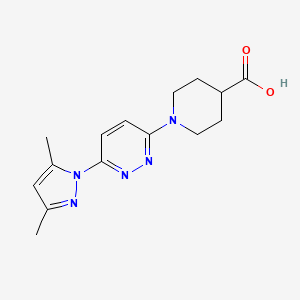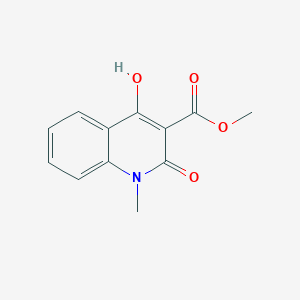![molecular formula C23H22N4O3S B2497747 Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate CAS No. 690642-46-7](/img/structure/B2497747.png)
Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate involves complex chemical reactions. A notable method for synthesizing similar compounds includes the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature, leading to a variety of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).
Molecular Structure Analysis
Detailed molecular structure analysis, such as spectral, DFT/B3LYP, and molecular docking analyses, provides insight into the compound's structure. For instance, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a compound with a similar triazolopyrimidin structure, was synthesized and analyzed using various spectroscopic techniques and theoretical calculations to confirm its structure and investigate its potential inhibitory activity for cancer treatment (Sert et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds involve interactions with various reagents to form new derivatives. For example, reactions with electrophilic reagents have been used to obtain triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. While specific data on Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate are not provided, studies on related compounds offer insights into how these properties can be analyzed and predicted using computational chemistry techniques (Sert et al., 2020).
Chemical Properties Analysis
The chemical properties include reactivity with other compounds, stability under various conditions, and potential biological activity. Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate's structure suggests a potential for various chemical reactions, particularly in the synthesis of heterocyclic compounds, which could be explored for pharmaceutical applications (Mohamed, 2021).
科学的研究の応用
Regioselective and Regiospecific Reactions Studies have explored the selectivity of reactions involving structurally similar compounds, revealing that the formation of certain chemical structures can proceed regiospecifically in specific solvents or regioselectively under certain conditions, leading to the creation of fused structures like 1,2-diazepines. These reactions are crucial for synthesizing new chemical entities with potential applications in materials science and pharmacology (Didenko et al., 2010).
Synthesis and Biological Activity Research has been conducted on the synthesis of new derivatives from related compounds, leading to the creation of substances with antibacterial and antifungal properties. These derivatives demonstrate significant activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).
Molecular Docking and Screening Innovative derivatives have been synthesized and subjected to molecular docking screenings, which reveal their binding energies with target proteins. This suggests their potential as lead compounds for further development into therapeutic agents, particularly those with antimicrobial and antioxidant activities (Flefel et al., 2018).
Antioxidant Activity Certain synthesized derivatives have demonstrated remarkable antioxidant activities, comparable to ascorbic acid. This highlights their potential application in developing new antioxidants, which are critical for protecting against oxidative stress-related diseases (Zaki et al., 2017).
Insecticidal Properties Some synthesized compounds incorporating a thiadiazole moiety have been assessed for their insecticidal efficacy against specific pests, indicating their potential use in agricultural pest control (Fadda et al., 2017).
Antimicrobial Agents New heterocycles have been synthesized, showing potent antimicrobial properties against specific pathogens. This suggests their application in developing novel antimicrobial therapies (Mabkhot et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-30-22(29)17-8-10-18(11-9-17)27-15(2)13-19(16(27)3)20(28)14-31-23-25-24-21-7-5-6-12-26(21)23/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIOMXUPZCXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)